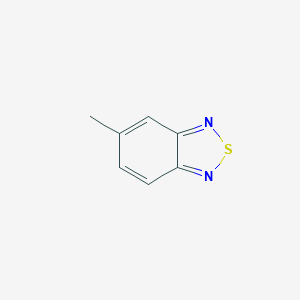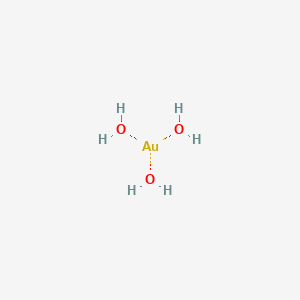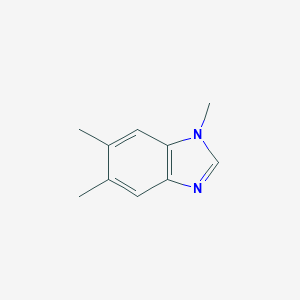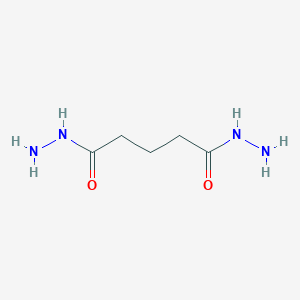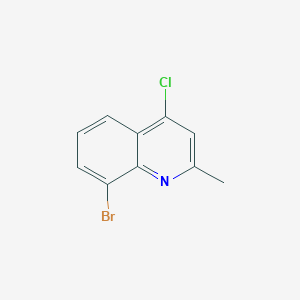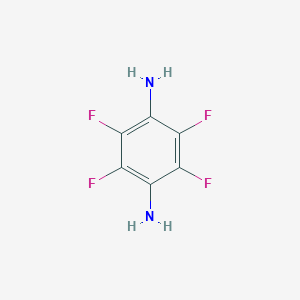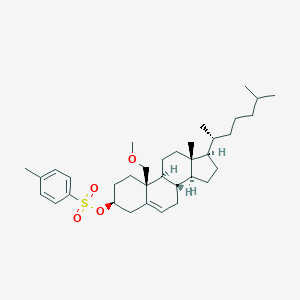
Cholest-5-en-3beta-ol, 19-methoxy-, p-toluenesulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cholest-5-en-3beta-ol, 19-methoxy-, p-toluenesulfonate is a chemical compound that is commonly used in scientific research. It is a derivative of cholesterol and is often referred to as cholesterol hemisuccinate. This compound is widely used in the laboratory setting due to its ability to solubilize lipids and form stable complexes with proteins.
Mécanisme D'action
The mechanism of action of cholest-5-en-3beta-ol, 19-methoxy-, p-toluenesulfonate is not fully understood. However, it is believed to interact with the hydrophobic regions of proteins and lipids, thereby solubilizing and stabilizing them. It is also thought to disrupt the lipid bilayer of membranes, allowing for the isolation and purification of membrane proteins.
Biochemical and Physiological Effects
Cholest-5-en-3beta-ol, 19-methoxy-, p-toluenesulfonate has been shown to have minimal biochemical and physiological effects on cells and tissues. However, it has been reported to induce apoptosis in cancer cells and to inhibit the growth of certain tumors. It has also been shown to modulate the immune response and to have anti-inflammatory properties.
Avantages Et Limitations Des Expériences En Laboratoire
The main advantage of using cholest-5-en-3beta-ol, 19-methoxy-, p-toluenesulfonate in lab experiments is its ability to solubilize lipids and form stable complexes with proteins. It is also relatively inexpensive and easy to use. However, it has some limitations, such as its potential to interfere with certain assays and its limited solubility in water at low pH.
Orientations Futures
There are several future directions for the research and development of cholest-5-en-3beta-ol, 19-methoxy-, p-toluenesulfonate. One area of interest is the development of new methods for the isolation and purification of membrane proteins using this compound. Another area of research is the use of cholest-5-en-3beta-ol, 19-methoxy-, p-toluenesulfonate in the development of new drug delivery systems, such as liposomes and nanoparticles. Additionally, there is a need for further studies on the potential anti-cancer and anti-inflammatory effects of this compound.
Méthodes De Synthèse
Cholest-5-en-3beta-ol, 19-methoxy-, p-toluenesulfonate is synthesized by reacting cholesterol with p-toluenesulfonyl chloride in the presence of a base such as pyridine. The resulting product is a white crystalline powder that is soluble in water and organic solvents.
Applications De Recherche Scientifique
Cholest-5-en-3beta-ol, 19-methoxy-, p-toluenesulfonate is commonly used in scientific research as a solubilizing agent for lipids and as a stabilizer for proteins. It is also used as a detergent in the isolation and purification of membrane proteins. Additionally, it has been used in the study of protein-lipid interactions and in the development of liposomes for drug delivery.
Propriétés
Numéro CAS |
1110-53-8 |
|---|---|
Nom du produit |
Cholest-5-en-3beta-ol, 19-methoxy-, p-toluenesulfonate |
Formule moléculaire |
C35H54O4S |
Poids moléculaire |
570.9 g/mol |
Nom IUPAC |
[(3S,8S,9S,10S,13R,14S,17R)-10-(methoxymethyl)-13-methyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] 4-methylbenzenesulfonate |
InChI |
InChI=1S/C35H54O4S/c1-24(2)8-7-9-26(4)31-16-17-32-30-15-12-27-22-28(39-40(36,37)29-13-10-25(3)11-14-29)18-21-35(27,23-38-6)33(30)19-20-34(31,32)5/h10-14,24,26,28,30-33H,7-9,15-23H2,1-6H3/t26-,28+,30+,31-,32+,33+,34-,35-/m1/s1 |
Clé InChI |
VVJMYDIIEACKKB-GVRISNGGSA-N |
SMILES isomérique |
CC1=CC=C(C=C1)S(=O)(=O)O[C@H]2CC[C@@]3([C@H]4CC[C@]5([C@H]([C@@H]4CC=C3C2)CC[C@@H]5[C@H](C)CCCC(C)C)C)COC |
SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OC2CCC3(C4CCC5(C(C4CC=C3C2)CCC5C(C)CCCC(C)C)C)COC |
SMILES canonique |
CC1=CC=C(C=C1)S(=O)(=O)OC2CCC3(C4CCC5(C(C4CC=C3C2)CCC5C(C)CCCC(C)C)C)COC |
Synonymes |
19-Methoxycholest-5-en-3β-ol 4-methylbenzenesulfonate |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




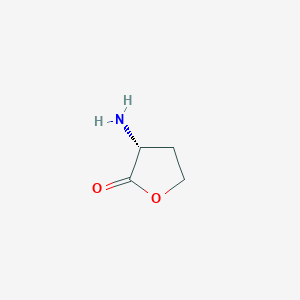

![Silane, [(dimethylsilyl)methyl]trimethyl-](/img/structure/B73225.png)




